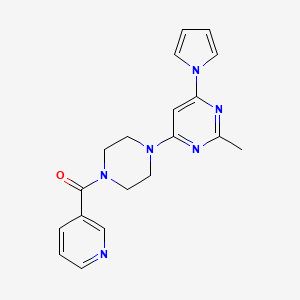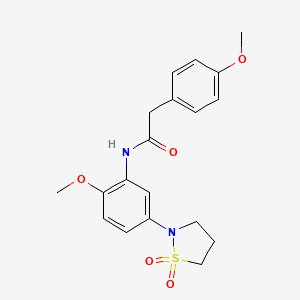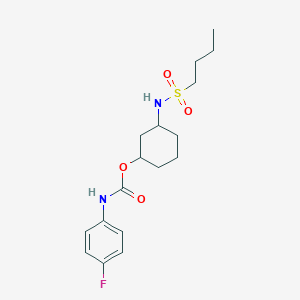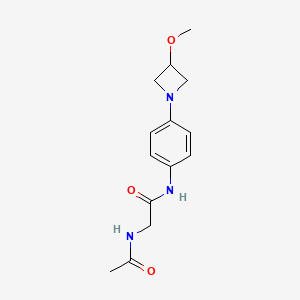
2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups .
Molecular Structure Analysis
The molecular structure of a compound like “2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide” would likely involve a complex arrangement of atoms and bonds. The acetamido group (CH3CONH2) would be linked to a phenyl group (a ring of six carbon atoms) via a nitrogen atom .Chemical Reactions Analysis
Acetamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “this compound” would undergo would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Anticonvulsant Activities
Research has shown that derivatives of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide, specifically designed as functionalized amino acid anticonvulsants, exhibit significant anticonvulsant activities. These compounds, including N-benzyl 2-acetamidoacetamides, have been evaluated for their efficacy in protecting against maximal electroshock (MES)-induced seizures in animal models. The presence of the 2-acetamido substituent has been identified as a crucial element for the anticonvulsant activity, although modifications such as hydroxy and methoxy substitutions also demonstrate significant protective effects against seizures (Kohn et al., 1991; Choi, Stables, & Kohn, 1996).
Synthesis and Pharmacological Evaluation
Derivatives of this compound have been synthesized and evaluated for their potential pharmacological applications. For instance, the synthesis of optically pure, highly functionalized gamma-lactams starting from 2-azetidinone-tethered iminophosphoranes has been developed, leveraging the chirality of enantiomerically pure 2-azetidinones. This approach highlights the versatility of this compound derivatives in the synthesis of complex lactam-based structures with potential pharmacological applications (Alcaide, Almendros, & Alonso, 2004).
Antibacterial and Antioxidant Activities
Compounds related to this compound have been investigated for their antibacterial and antioxidant activities. New derivatives containing coumarin moieties have been synthesized and evaluated, showing promising activity against various bacterial strains and potential antioxidant properties. This research underscores the potential of these compounds in the development of new antibacterial and antioxidant agents (Hamdi et al., 2012).
作用機序
Target of Action
Similar compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
This compound, along with others in its class, represents an exciting area of study in medicinal chemistry and drug discovery research .
Safety and Hazards
将来の方向性
The future directions for research on a compound like “2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is a drug candidate .
特性
IUPAC Name |
2-acetamido-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)15-7-14(19)16-11-3-5-12(6-4-11)17-8-13(9-17)20-2/h3-6,13H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHXWUVYEKQHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)
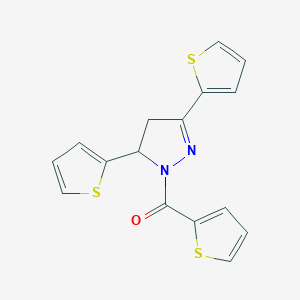
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)
![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)
![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)

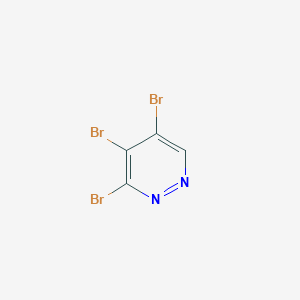
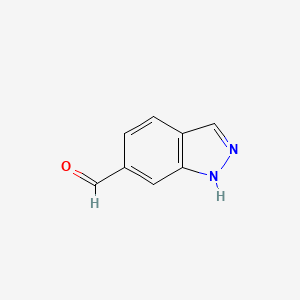
![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)
